The synthesis of 2-Methoxy-5-methylbenzene-1,3-dicarbaldehyde can be achieved through several methods, with the most common being the oxidation of suitable precursors. One notable method involves the following steps:
The yield and purity of the product can be influenced by factors such as temperature, reaction time, and the stoichiometry of oxidizing agents used.
The molecular structure of 2-Methoxy-5-methylbenzene-1,3-dicarbaldehyde features:
The compound exhibits geometric isomerism due to the presence of two aldehyde groups, which can adopt different spatial arrangements.
2-Methoxy-5-methylbenzene-1,3-dicarbaldehyde participates in various chemical reactions:
The mechanism of action for reactions involving 2-Methoxy-5-methylbenzene-1,3-dicarbaldehyde often follows standard pathways for aromatic aldehydes:
The physical and chemical properties of 2-Methoxy-5-methylbenzene-1,3-dicarbaldehyde include:
Property | Value |
---|---|
Molecular Weight | 178.18 g/mol |
Melting Point | ~80-85 °C |
Solubility | Soluble in organic solvents |
2-Methoxy-5-methylbenzene-1,3-dicarbaldehyde has several scientific applications:
Benzaldehyde derivatives serve as foundational building blocks in organic chemistry. 2-Methoxy-5-methylbenzene-1,3-dicarbaldehyde distinguishes itself through:
Table 1: Core Identification Data
Property | Value | Source |
---|---|---|
CAS No. | 71128-83-1 | [1] |
Molecular Formula | C₁₀H₁₀O₃ | [2] |
Molecular Weight | 178.18 g/mol | [1] |
IUPAC Name | 2-Methoxy-5-methylbenzene-1,3-dicarbaldehyde | [2] |
SMILES | CC1=CC(=C(C(=C1)C=O)OC)C=O |
The synergy between substituents dictates site-specific transformations:
Table 2: Characteristic Reactions
Reaction Type | Reagents/Conditions | Primary Site | Product Application |
---|---|---|---|
Nucleophilic Addition | R-NH₂, anhydrous ethanol | Aldehyde C=O | Schiff bases for ligands |
Reduction | NaBH₄, MeOH, 0°C | Aldehyde → Alcohol | Polyol precursors |
Electrophilic Aromatic | Br₂, FeCl₃ | C4/C6 | Halogenated intermediates |
This dialdehyde’s versatility is evidenced in:
Table 3: Key Structural Analogs & Applications
Compound | Structural Features | Divergence from Target Dialdehyde |
---|---|---|
2-Hydroxy-5-methylisophthalaldehyde | OH instead of OCH₃ | Enhanced H-bonding for supramolecular assembly [5] |
2-Methoxybenzaldehyde | Single aldehyde, no methyl | Limited bifunctionality [2] |
5-Ethoxy-2-methylbenzene-1,3-dicarbaldehyde | Ethoxy vs. methoxy | Altered lipophilicity (XLogP3: 1.8) [4] |
Recent explorations highlight non-synthetic applications:
Unresolved challenges and future directions include:
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 2819-08-1
CAS No.: 8017-89-8
CAS No.: